molecular formula C23H22Cl2N2O4S B297380 2-{(2,4-dichlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2-methoxyphenyl)acetamide

2-{(2,4-dichlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2-methoxyphenyl)acetamide

Cat. No. B297380
M. Wt: 493.4 g/mol
InChI Key: FLTNPSWXMPWEEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{(2,4-dichlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2-methoxyphenyl)acetamide, also known as DBeQ, is a small molecule inhibitor that has shown promising results in various scientific research applications.

Mechanism of Action

2-{(2,4-dichlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2-methoxyphenyl)acetamide inhibits the activity of the proteasome by binding to its catalytic subunits, preventing the degradation of proteins and leading to the accumulation of misfolded and damaged proteins in cells. This accumulation can activate the unfolded protein response, leading to cell death.
Biochemical and Physiological Effects:
2-{(2,4-dichlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2-methoxyphenyl)acetamide has been shown to have significant biochemical and physiological effects in various cell types and animal models. It has been shown to induce cell death in cancer cells, inhibit tumor growth in animal models of cancer, and have neuroprotective effects in animal models of neurodegenerative disorders. Additionally, 2-{(2,4-dichlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2-methoxyphenyl)acetamide has been shown to have anti-inflammatory effects in animal models of autoimmune diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{(2,4-dichlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2-methoxyphenyl)acetamide in lab experiments is its specificity for the proteasome, which allows for the selective inhibition of this cellular complex. Additionally, 2-{(2,4-dichlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2-methoxyphenyl)acetamide has been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, one limitation of using 2-{(2,4-dichlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2-methoxyphenyl)acetamide is its potential toxicity, which can limit its use in certain experimental settings.

Future Directions

There are several future directions for the research and development of 2-{(2,4-dichlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2-methoxyphenyl)acetamide. One potential direction is the optimization of its pharmacokinetic properties to improve its efficacy and reduce its toxicity. Additionally, further studies are needed to investigate the potential therapeutic applications of 2-{(2,4-dichlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2-methoxyphenyl)acetamide in various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases. Finally, the development of novel proteasome inhibitors based on the structure of 2-{(2,4-dichlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2-methoxyphenyl)acetamide could lead to the discovery of new therapeutic agents with improved efficacy and reduced toxicity.

Synthesis Methods

2-{(2,4-dichlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2-methoxyphenyl)acetamide can be synthesized using a multi-step process that involves the reaction of 2,4-dichlorobenzylamine with 4-methylbenzenesulfonyl chloride to form 2,4-dichlorobenzyl-(4-methylphenyl)sulfonamide. This intermediate is then reacted with 2-methoxyacetophenone in the presence of a base to form 2-{(2,4-dichlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2-methoxyphenyl)acetamide.

Scientific Research Applications

2-{(2,4-dichlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2-methoxyphenyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases. It has been shown to inhibit the activity of the proteasome, a cellular complex involved in the degradation of proteins, leading to the accumulation of misfolded and damaged proteins in cells. This accumulation can trigger cell death, making 2-{(2,4-dichlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2-methoxyphenyl)acetamide a potential anticancer agent. Additionally, 2-{(2,4-dichlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2-methoxyphenyl)acetamide has been shown to have neuroprotective effects in animal models of Parkinson's and Huntington's diseases, making it a potential therapeutic agent for these neurodegenerative disorders.

properties

Molecular Formula

C23H22Cl2N2O4S

Molecular Weight

493.4 g/mol

IUPAC Name

2-[(2,4-dichlorophenyl)methyl-(4-methylphenyl)sulfonylamino]-N-(2-methoxyphenyl)acetamide

InChI

InChI=1S/C23H22Cl2N2O4S/c1-16-7-11-19(12-8-16)32(29,30)27(14-17-9-10-18(24)13-20(17)25)15-23(28)26-21-5-3-4-6-22(21)31-2/h3-13H,14-15H2,1-2H3,(H,26,28)

InChI Key

FLTNPSWXMPWEEE-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=C(C=C(C=C2)Cl)Cl)CC(=O)NC3=CC=CC=C3OC

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=C(C=C(C=C2)Cl)Cl)CC(=O)NC3=CC=CC=C3OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.